Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate
CAS No.: 883558-32-5
Cat. No.: VC0550898
Molecular Formula: C35H68N6O7, C31H61N5O5
Molecular Weight: 684.95, 583.84
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 883558-32-5 |
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Molecular Formula | C35H68N6O7, C31H61N5O5 |
Molecular Weight | 684.95, 583.84 |
IUPAC Name | (2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C35H68N6O7.2C2HF3O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-29(43)38-27(20-18-19-23-36)32(44)40-30(25(2)3)34(46)39-28(22-24-37)33(45)41-31(26(4)42)35(47)48;2*3-2(4,5)1(6)7/h25-28,30-31,42H,5-24,36-37H2,1-4H3,(H,38,43)(H,39,46)(H,40,44)(H,41,45)(H,47,48);2*(H,6,7)/t26-,27+,28+,30+,31+;;/m1../s1 |
SMILES | CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate is identified by the CAS registry number 883558-32-5 and represents a peptide-based compound with a complex structure . It is also known by its systematic IUPAC name: (2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]butanoyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid . The compound has a molecular weight of 913.0 g/mol, calculated based on its molecular formula C₃₉H₇₀F₆N₆O₁₁ . This formula indicates the presence of multiple amino acid residues along with the palmitoyl group and the trifluoroacetate component that significantly influences its physical and chemical properties.
The compound's structural integrity is maintained through specific stereochemistry, with most of its chiral centers in the S-configuration, contributing to its biological activity and specificity . This stereochemical arrangement is crucial for the compound's interaction with target proteins and receptors in biological systems. The three-dimensional configuration of the molecule plays a determinant role in its ability to recognize and bind to specific molecular targets within the dermal-epidermal junction.
Structural Components
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Palmitoyl group (C16H31O-): A long-chain fatty acid that enhances lipophilicity and membrane permeability of the compound.
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Lysine (Lys): An essential amino acid with a positively charged side chain that contributes to the peptide's interaction with negatively charged surfaces of proteins.
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Valine (Val): A hydrophobic amino acid with a branched side chain that contributes to the peptide's secondary structure and stability.
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Diaminobutyric acid (Dab): A non-proteinogenic amino acid with two amino groups that provides additional positive charges and hydrogen bonding capability.
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Threonine (Thr): An amino acid with a hydroxyl group in its side chain that can participate in hydrogen bonding and potentially in post-translational modifications.
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Trifluoroacetate (TFA): The salt form that influences solubility, stability, and potentially contributes to the compound's biological activity through allosteric modulation .
The compound's SMILES notation (CCCCCCCCCCCCCCCC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)NC@@HC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O) provides a linear representation of its structure, highlighting the sequence and connectivity of atoms .
Synthesis and Preparation
Industrial Production Considerations
Industrial production of palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate would need to address several challenges related to scale-up, purification, and quality control. The complex nature of the molecule, with multiple chiral centers and functional groups, necessitates careful control of reaction conditions to ensure stereochemical integrity and prevent side reactions.
Purification would likely involve a combination of techniques, including precipitation, chromatography (particularly high-performance liquid chromatography), and recrystallization. Quality control would focus on verifying the identity, purity, and salt content of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Biological Activity and Mechanisms of Action
Interactions with Dermal-Epidermal Junction Proteins
The biological activity of palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate is primarily attributed to its interactions with key proteins in the dermal-epidermal junction (DEJ). According to available data, the compound interacts with "the most relevant protein structures of the dermal-epidermal junction including laminin, integrin and various collagens". These interactions suggest a potential role in strengthening the structural integrity of the skin, which would explain its application in anti-aging and skin-firming formulations.
Laminins are major components of the basement membrane, providing attachment sites for cells and contributing to tissue architecture. Integrins function as transmembrane receptors that facilitate cell-extracellular matrix adhesion and signal transduction. Collagens, particularly type IV and VII in the DEJ, provide structural support and elasticity to the skin. By interacting with these proteins, palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate may enhance their functional properties or stimulate their production, potentially improving skin firmness, elasticity, and resistance to aging-related degradation.
The palmitoyl group likely enhances the compound's ability to penetrate the stratum corneum and reach the DEJ, while the specific amino acid sequence determines its binding affinity and selectivity for target proteins. The presence of lysine and diaminobutyric acid provides positive charges that may facilitate electrostatic interactions with negatively charged domains in target proteins.
Trifluoroacetate Component Effects
Applications and Research Findings
Dermatological Applications
The peptide's sequence (Palm-Lys-Val-Dab-Thr) has likely been optimized through structure-activity relationship studies to enhance its binding to target proteins in the dermal-epidermal junction. The palmitoyl group enhances skin penetration, allowing the active peptide portion to reach its target site, while the specific amino acid sequence determines target selectivity and binding affinity.
In cosmetic formulations, the compound would typically be incorporated at low concentrations (often less than 1%) due to its potency and cost. It might be combined with other active ingredients targeting complementary aspects of skin aging, such as antioxidants, humectants, or other peptides with different mechanisms of action.
Comparative Analysis
Relationship to Similar Compounds
Table 1 below provides a comparative overview of these related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
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Palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate | 883558-32-5 | C₃₉H₇₀F₆N₆O₁₁ | 912.9971 | Contains threonine at C-terminus |
Palmitoyllysylvalyldiaminobutyric acid trifluoroacetate | 794590-34-4 | C₃₅H₆₃F₆N₅O₉ | 811.9 | Lacks threonine residue |
Palmitoyl Dipeptide-6 Diaminohydroxybutyrate | Not specified in search results | Not specified in search results | Not specified in search results | Structural details not provided |
Advantages and Limitations
The inclusion of the threonine residue in palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate likely provides several advantages over its simpler counterparts. The hydroxyl group of threonine offers additional hydrogen bonding capabilities, potentially enhancing interactions with target proteins. The extended peptide chain may also adopt a more defined secondary structure, contributing to binding specificity and affinity.
The complex structure of palmitoyllysylvalyldiaminobutyroylthreonine trifluoroacetate, while providing specificity and efficacy, also presents challenges in terms of synthesis complexity and cost. These factors would influence its commercial viability compared to simpler alternatives, potentially limiting its use to premium product lines where higher costs can be justified by enhanced efficacy.
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